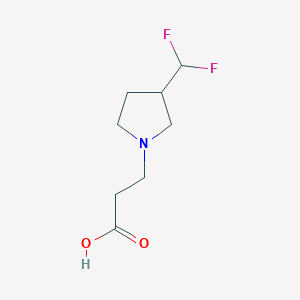

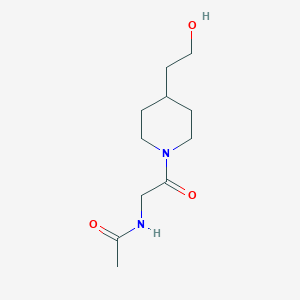

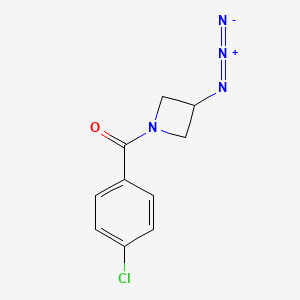

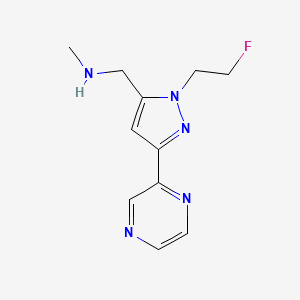

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Overview

Description

1-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, also known as FEPz, is an organic compound that has been studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and materials science. FEPz is a versatile molecule that can be used as a building block for a variety of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. It is synthesized using a variety of methods, including the Mitsunobu reaction, the Ullmann reaction, and the Suzuki-Miyaura cross-coupling reaction. FEPz has a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Scientific Research Applications

Novel Potential Antipsychotic Agents

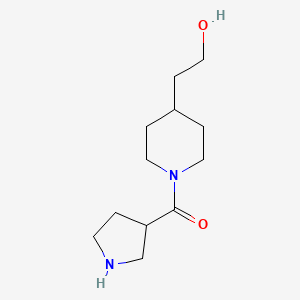

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives related closely in structure to the compound , demonstrated antipsychotic-like profiles in behavioral animal tests. Importantly, these compounds did not interact with dopamine receptors like clinically available antipsychotic agents. The synthesis and pharmacological evaluation of these compounds revealed potential as novel antipsychotic agents without eliciting dystonic movements in primate models of antipsychotic-induced extrapyramidal side effects (Wise et al., 1987).

Ambient-Temperature Synthesis

Another research demonstrated the ambient-temperature synthesis of novel pyrazolyl derivatives, highlighting the compound's versatility in synthetic chemistry. The study reported the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing the compound's potential in facilitating straightforward synthetic pathways for producing complex molecules (Becerra et al., 2021).

Antimicrobial and Antifungal Activity

Research into fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles, which share a structural motif with the compound , revealed significant antibacterial and antifungal activities. These compounds showed promising activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, highlighting the potential for developing new antimicrobial agents (Gadakh et al., 2010).

Synthesis and Structural Characterization

Further research into the synthesis and structural characterization of isostructural thiazoles and pyrazoles, including fluorophenyl derivatives, provided insight into the molecular structures conducive to specific biological activities. These studies are crucial for understanding how structural variations impact the biological and chemical properties of these compounds (Kariuki et al., 2021).

properties

IUPAC Name |

1-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5/c1-13-7-9-6-10(16-17(9)5-2-12)11-8-14-3-4-15-11/h3-4,6,8,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPMITBKZJGRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1CCF)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)